Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate is a chemical compound with the CAS Number: 1181459-03-9 . It has a molecular weight of 282.25 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(difluoromethoxy)anilino]-2-propenoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12F2N2O3/c1-2-19-12(18)9(7-16)8-17-10-3-5-11(6-4-10)20-13(14)15/h3-6,8,13,17H,2H2,1H3/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Research by Zhang et al. (2011) and Zhang et al. (2012) explored the crystal packing of similar compounds to Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate. They found rare N⋯π and O⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, playing a key role in forming unique crystal structures. These studies highlight the importance of non-hydrogen bonding interactions in molecular assembly and crystal design (Zhang, Wu, & Zhang, 2011); (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound has been a subject of various studies. For instance, Johnson et al. (2006) and Darehkordi et al. (2018) have synthesized and analyzed similar compounds, providing insights into their chemical structures and potential applications in medicinal chemistry (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006); (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Novel Synthesis Approaches
Research has also been conducted on novel synthesis methods involving compounds similar to this compound. Zribi et al. (2013) and Hopkins & Malinakova (2007) reported innovative approaches to synthesizing derivatives, demonstrating the compound's versatility in organic synthesis (Zribi, Belhouchet, & Chabchoub, 2013); (Hopkins & Malinakova, 2007).
Thermodynamic Characteristics
Kos et al. (2017) explored the thermodynamic characteristics of derivatives of Ethyl 2-cyano-3-(furan-2-yl) prop-2-enoate, a compound structurally related to this compound. This study provides valuable insights into the energy profiles of these compounds, crucial for their potential applications in various fields (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(difluoromethoxy)anilino]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-19-12(18)9(7-16)8-17-10-3-5-11(6-4-10)20-13(14)15/h3-6,8,13,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXYQZLDSIJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175269 | |
Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181459-03-9 | |
Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181459-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-[[4-(difluoromethoxy)phenyl]amino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.